3-(Hydrazinomethyl)pyridazine hydrochloride
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Overview
Description
3-(Hydrazinomethyl)pyridazine hydrochloride is an organic compound with the chemical formula C5H9ClN4. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinomethyl)pyridazine hydrochloride typically involves the reaction of pyridazine with hydrazine derivatives. One common method includes the reaction of pyridazine-3-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydrazinomethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridazines .
Scientific Research Applications
3-(Hydrazinomethyl)pyridazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Hydrazinomethyl)pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Pyridazine: The parent compound, which lacks the hydrazinomethyl group.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Hydrazinopyridine: A related compound with a hydrazine group attached to the pyridine ring.
Uniqueness: 3-(Hydrazinomethyl)pyridazine hydrochloride is unique due to the presence of both the pyridazine ring and the hydrazinomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9ClN4 |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
pyridazin-3-ylmethylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-7-4-5-2-1-3-8-9-5;/h1-3,7H,4,6H2;1H |
InChI Key |
NKOXQPPTDUYZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CNN.Cl |
Origin of Product |
United States |
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